molecular formula C18H14N2O3 B2811496 4-nitro-N-(4-phenoxyphenyl)aniline CAS No. 57438-67-2

4-nitro-N-(4-phenoxyphenyl)aniline

Cat. No.: B2811496
CAS No.: 57438-67-2
M. Wt: 306.321
InChI Key: UPRPLNSJXMOFHM-UHFFFAOYSA-N
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Description

4-nitro-N-(4-phenoxyphenyl)aniline is an organic compound with the molecular formula C18H14N2O3 It is a derivative of aniline, characterized by the presence of a nitro group (-NO2) and a phenoxy group (-O-C6H5) attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-phenoxyphenyl)aniline typically involves the following steps:

    Nitration of Aniline: Aniline is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to produce 4-nitroaniline.

    Formation of Phenoxybenzene: Phenol is reacted with bromobenzene in the presence of a base such as potassium carbonate (K2CO3) to form phenoxybenzene.

    Coupling Reaction: 4-nitroaniline is then coupled with phenoxybenzene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-phenoxyphenyl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

    Reduction: 4-amino-N-(4-phenoxyphenyl)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso derivatives or other oxidized products.

Scientific Research Applications

4-nitro-N-(4-phenoxyphenyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-phenoxyphenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-nitroaniline: A simpler analog with only a nitro group attached to the aniline ring.

    4-phenoxyaniline: Contains a phenoxy group attached to the aniline ring without the nitro group.

    4-nitro-N-phenylaniline: Similar structure but lacks the phenoxy group.

Uniqueness

4-nitro-N-(4-phenoxyphenyl)aniline is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-nitro-N-(4-phenoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-20(22)16-10-6-14(7-11-16)19-15-8-12-18(13-9-15)23-17-4-2-1-3-5-17/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRPLNSJXMOFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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